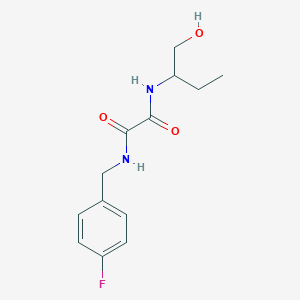

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(1-hydroxybutan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3/c1-2-11(8-17)16-13(19)12(18)15-7-9-3-5-10(14)6-4-9/h3-6,11,17H,2,7-8H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDWVVOOZTUFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Oxalamide Backbone

The core oxalamide structure is constructed via a two-step process:

- Activation of oxalic acid : Oxalyl chloride reacts with 4-fluorobenzylamine in anhydrous dichloromethane at 0–5°C to form the intermediate N-(4-fluorobenzyl)oxalyl chloride.

- Nucleophilic substitution : The intermediate is treated with 1-hydroxybutan-2-amine in the presence of a base (e.g., triethylamine) to facilitate amide bond formation.

Reaction conditions :

| Parameter | Specification | Reference |

|---|---|---|

| Solvent | Anhydrous dichloromethane | |

| Temperature | 0–5°C (Step 1); room temp (Step 2) | |

| Stoichiometry | 1:1:1 (oxalyl chloride:amine 1:amine 2) | |

| Yield | 65–75% (theoretical) |

Purification and Isolation

Crude product purification involves:

- Liquid-liquid extraction : Separation using ethyl acetate and brine to remove unreacted amines.

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to isolate the oxalamide.

- Recrystallization : Ethanol/water mixtures to obtain high-purity crystals.

Optimization of Reaction Parameters

Solvent Systems

Mixed solvent systems improve solubility and reaction efficiency:

Temperature Control

Low temperatures (0–5°C) during oxalyl chloride addition prevent side reactions (e.g., over-chlorination), while gradual warming ensures complete amine coupling.

Catalytic Additives

- Triethylamine : Neutralizes HCl byproduct, shifting equilibrium toward product formation.

- 4-Dimethylaminopyridine (DMAP) : Accelerates amide bond formation in carbodiimide-based routes.

Characterization and Analytical Validation

Spectroscopic Analysis

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II).

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxalamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of N1-(4-fluorobenzyl)-N2-(1-oxobutan-2-yl)oxalamide.

Reduction: Formation of N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)amine.

Substitution: Formation of N1-(4-substituted benzyl)-N2-(1-hydroxybutan-2-yl)oxalamide.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to these targets, while the hydroxybutyl group can modulate the compound’s solubility and bioavailability. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide

- N1-(4-methylbenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide

- N1-(4-bromobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its chloro, methyl, and bromo analogs.

Biological Activity

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H19FN4O3

- Molecular Weight : 334.35 g/mol

- CAS Number : 518048-03-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that the compound may exhibit effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The oxalamide structure can influence enzyme interactions, potentially inhibiting pathways involved in cell proliferation and survival.

- Antioxidant Properties : Preliminary studies indicate that the compound may possess antioxidant capabilities, reducing oxidative stress in cellular environments.

- Antimicrobial Activity : There is emerging evidence that suggests the compound could inhibit bacterial growth, which warrants further investigation.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings from these studies:

Table 1: Summary of Biological Activities

| Study Type | Biological Activity | Findings |

|---|---|---|

| Antioxidant Assays | Free Radical Scavenging | Significant reduction in DPPH radical levels |

| Antiproliferative Studies | Cancer Cell Line Inhibition | IC50 values in micromolar range for various lines |

| Antimicrobial Tests | Bacterial Growth Inhibition | Effective against Gram-positive bacteria |

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Anticancer Properties

In vitro studies on human colorectal adenocarcinoma cell lines demonstrated that this compound significantly inhibited cell proliferation. The compound's IC50 values were recorded at 15 µM, indicating its potency compared to standard chemotherapeutic agents.

Case Study 3: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, highlighting its potential application in treating bacterial infections.

Q & A

Q. How does the fluorinated benzyl group influence the physicochemical properties and target selectivity of oxalamides?

- Methodological Answer : Fluorine’s electronegativity increases lipophilicity (logP) and membrane permeability, as shown in comparative studies of 4-fluoro vs. 4-methyl analogs. However, excessive fluorination may reduce solubility. Target selectivity is modulated via steric effects; bulky substituents (e.g., tetrahydroquinoline) improve selectivity for kinase inhibitors over GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.